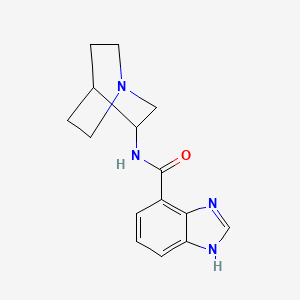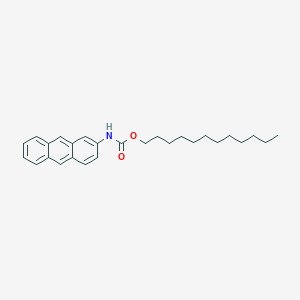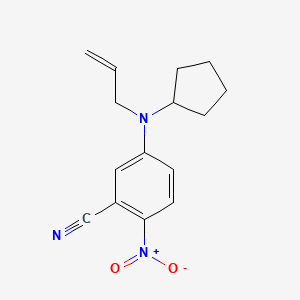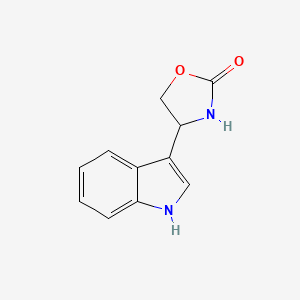
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinuclidine moiety linked to a benzimidazole ring, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide typically involves the reaction of quinuclidine derivatives with benzimidazole carboxylic acid derivatives. The process often includes steps such as:
Formation of Quinuclidine Derivatives: Quinuclidine derivatives can be synthesized through various methods, including the reaction of quinuclidine with different substituents.
Coupling Reaction: The quinuclidine derivative is then coupled with benzimidazole-4-carboxylic acid or its derivatives under specific conditions, such as the presence of coupling agents like EDCI or DCC, and a base like triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinuclidine or benzimidazole rings are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted analogs .
科学的研究の応用
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
作用機序
The mechanism of action of N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinuclidine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other quinuclidine derivatives and benzimidazole derivatives, such as:
Quinuclidine Oximes: Known for their antimicrobial properties.
Benzimidazole Derivatives: Used in various therapeutic applications
Uniqueness
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide stands out due to its unique combination of the quinuclidine and benzimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
特性
CAS番号 |
180508-04-7 |
|---|---|
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(11-2-1-3-12-14(11)17-9-16-12)18-13-8-19-6-4-10(13)5-7-19/h1-3,9-10,13H,4-8H2,(H,16,17)(H,18,20) |
InChIキー |
PXZZTFWLAOPLPF-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC=C3)NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)


![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)

![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)

![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)

